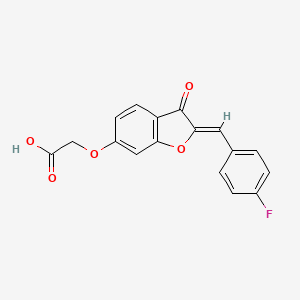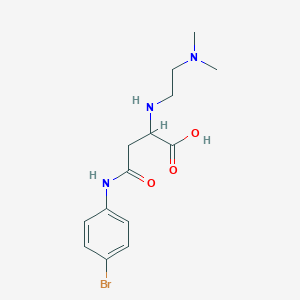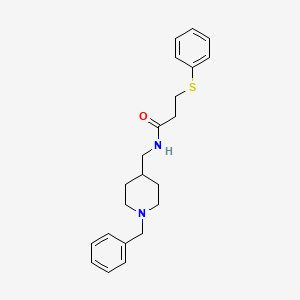![molecular formula C9H15F3O2 B2512903 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol CAS No. 2248388-32-9](/img/structure/B2512903.png)
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol is a chemical compound with the molecular formula C9H15F3O2 and a molecular weight of 212.212. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol typically involves the introduction of the trifluoromethyl group into the oxane ring structure. One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates. This method leverages the reactivity of trifluoromethyl radicals to achieve the desired substitution on the oxane ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing specialized reagents and catalysts to facilitate the process.
Chemical Reactions Analysis
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions may convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and bioavailability make it a valuable tool in biological studies, including drug discovery and development.
Medicine: Its presence in drug molecules can enhance pharmacokinetic properties, leading to improved therapeutic efficacy.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-ol can be compared with other trifluoromethyl-containing compounds, such as:
Elexacaftor: Known for its use in treating cystic fibrosis, elexacaftor features a trifluoromethyl group that enhances its pharmacological properties.
Indole derivatives: These compounds also contain trifluoromethyl groups and exhibit diverse biological activities, including antiviral and anticancer properties. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)oxan-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O2/c1-6(5-13)7-3-2-4-8(14-7)9(10,11)12/h6-8,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLRARLURGDOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-N-{2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}propanamide](/img/structure/B2512820.png)
![Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2512821.png)
![5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B2512822.png)
![Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2512823.png)
![N-(2-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2512826.png)


![(4S,7S)-4-[2-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]hydrazinyl]-7-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-9-methylsulfanyl-5,6-dioxononanoic acid](/img/structure/B2512833.png)

![7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2512838.png)
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)
![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)
![4-(5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2512841.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-7-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2512842.png)
